1,3-Dimethoxyanthraquinone

Cytotoxicity Cancer Research Anthraquinone SAR

1,3-Dimethoxyanthraquinone (CAS 1989-42-0, molecular formula C₁₆H₁₂O₄, molecular weight 268.26 g/mol) is a synthetically accessible anthraquinone derivative bearing methoxy substituents at the C-1 and C-3 positions. It occurs naturally in Rubia tinctorum (common madder) and Asperula odorata (sweet woodruff) and belongs to the broader anthraquinone class of organic compounds.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 1989-42-0
Cat. No. B157787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethoxyanthraquinone
CAS1989-42-0
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3
InChIKeyILRJFVJXKPFIAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethoxyanthraquinone (CAS 1989-42-0): Chemical Identity, Occurrence, and Role as a Synthetic Scaffold for Anthraquinone Procurement


1,3-Dimethoxyanthraquinone (CAS 1989-42-0, molecular formula C₁₆H₁₂O₄, molecular weight 268.26 g/mol) is a synthetically accessible anthraquinone derivative bearing methoxy substituents at the C-1 and C-3 positions [1]. It occurs naturally in Rubia tinctorum (common madder) and Asperula odorata (sweet woodruff) and belongs to the broader anthraquinone class of organic compounds [2]. With a reported melting point of 154–155 °C and predicted logP of approximately 2.80, this compound serves as a key intermediate and core scaffold in medicinal chemistry research, particularly in the synthesis of cytotoxic anthraquinone analogues including damnacanthal and nordamnacanthal [3].

Why 1,3-Dimethoxyanthraquinone Cannot Be Interchanged with Hydroxylated or C-2-Functionalized Anthraquinone Analogs in Critical Research Applications


Within the 1,3-disubstituted anthraquinone series, seemingly minor structural modifications—converting methoxy to hydroxy groups at C-1/C-3 or introducing substituents at the C-2 position—produce substantial differences in both physicochemical properties and biological potency [1]. Substitution from –OH to –OCH₃ at C-1 and C-3 alters the topological polar surface area (TPSA: 52.60 Ų for the dimethoxy vs. 74.60 Ų for the dihydroxy analogue), logP, and hydrogen-bonding capacity, all of which affect membrane partitioning and intracellular distribution [2]. Most critically, 1,3-dimethoxyanthraquinone (13b) is not merely an intermediate but exhibits its own distinct cytotoxic profile. Generic procurement of any 1,3-disubstituted anthraquinone without specifying the methoxy substitution pattern risks obtaining a compound with fundamentally different reactivity, solubility, and biological readout [3].

Quantitative Differentiation Evidence: 1,3-Dimethoxyanthraquinone Head-to-Head Against Closest Structural Analogs


1,3-Dimethoxyanthraquinone vs. 1,3-Dihydroxyanthraquinone: ~3-Fold Superior Cytotoxicity in MCF-7 and ~2.5-Fold in K-562 Cancer Cell Lines

In a study by Akhtar et al. (2013), 1,3-dimethoxyanthraquinone (13b) was directly compared with its 1,3-dihydroxy analog (13a, purpuroxanthin) in MTT cytotoxicity assays against MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) cell lines [1]. The dimethoxy derivative (13b) exhibited IC₅₀ values of 6.50 ± 0.66 μg/mL (MCF-7) and 5.90 ± 0.95 μg/mL (K-562), whereas the dihydroxy analog (13a) showed IC₅₀ values of 19.70 ± 0.35 μg/mL (MCF-7) and 14.50 ± 1.28 μg/mL (K-562), representing an approximately 3.0-fold and 2.5-fold increase in potency, respectively [2].

Cytotoxicity Cancer Research Anthraquinone SAR

1,3-Dimethoxyanthraquinone vs. C-2-Functionalized Derivatives: Distinct Potency Spectrum Across MCF-7 and K-562 Lines

The same study (Akhtar et al., 2013) evaluated a panel of 1,3-dimethoxyanthraquinone derivatives with varying C-2 substituents [1]. The parent compound 13b (6.50 and 5.90 μg/mL for MCF-7 and K-562) showed moderate cytotoxicity that was distinct from C-2-modified analogues: 2-bromomethyl-1,3-dimethoxyanthraquinone (5) exhibited the highest potency (IC₅₀ = 5.70 ± 0.21 and 8.50 ± 1.18 μg/mL), while 2-hydroxymethyl- (6: 12.10 ± 0.14 and 14.00 ± 2.13 μg/mL) and 2-formyl- (7: 13.10 ± 1.02 and 14.80 ± 0.74 μg/mL) derivatives showed reduced activity [2]. This positions the parent 1,3-dimethoxyanthraquinone as a balanced starting scaffold: less potent than the bromomethyl derivative in MCF-7 but with comparable or superior activity in K-562 cells compared to oxidized C-2 analogues [3].

Structure-Activity Relationship Anthraquinone Synthesis Medicinal Chemistry

Physicochemical Differentiation: Reduced TPSA and Lower logP vs. 1,3-Dihydroxyanthraquinone Favor Membrane Partitioning

Computational property predictions reveal that 1,3-dimethoxyanthraquinone possesses a topological polar surface area (TPSA) of 52.60 Ų and an XlogP of 2.80 [1]. In contrast, its direct 1,3-dihydroxy analog (CAS 518-83-2) exhibits a larger TPSA of 74.60 Ų and XlogP of 3.20 [2]. The reduction in TPSA by ~22 Ų and the lower computed logP for the dimethoxy derivative indicate decreased hydrogen-bonding capacity and altered lipophilicity, which are consistent with predicted preferential membrane localization [3]. These computational parameters support the interpretation that methoxy substitution at C-1/C-3 yields a compound with measurably different bioavailability-related properties compared to the hydroxy analog.

Physicochemical Properties Drug-likeness Membrane Permeability

Synthetic Utility: 1,3-Dimethoxyanthraquinone as the Key Intermediate in the Modular Synthesis of Damnacanthal, Nordamnacanthal, and Bioactive Analogues

Akhtar et al. (2013) established a synthetic route in which 1,3-dimethoxyanthraquinone (13b) serves as the direct precursor to 2-bromomethyl-1,3-dimethoxyanthraquinone (5) via radical bromination using N-bromosuccinimide (NBS) [1]. Compound 5, in turn, was elaborated into eight downstream analogues (compounds 3–10) including damnacanthal (1) and nordamnacanthal (2) [2]. A related synthetic study confirmed that 2-bromomethyl-1,3-dimethoxyanthraquinone—derived directly from the parent 13b—displayed the highest cytotoxic activity against five cancer cell lines with an IC₅₀ range of 2–8 μM [3]. In contrast, 1,3-dihydroxyanthraquinone (13a) cannot undergo the same C-2 bromination chemistry without protection of the free hydroxyl groups, making the dimethoxy scaffold uniquely suited for direct, high-yielding C-2 functionalization.

Total Synthesis Anthraquinone Derivatization Chemical Procurement

High-Impact Application Scenarios for 1,3-Dimethoxyanthraquinone (CAS 1989-42-0) in Research and Industrial Procurement


Medicinal Chemistry: Scaffold for Cytotoxic Anthraquinone Lead Optimization

Based on the direct head-to-head cytotoxicity data (Section 3), 1,3-dimethoxyanthraquinone is the preferred starting scaffold for medicinal chemistry programs targeting MCF-7 breast cancer and K-562 leukemia models. Its IC₅₀ of 6.50 ± 0.66 μg/mL (MCF-7) and 5.90 ± 0.95 μg/mL (K-562) [1] provides a well-characterized baseline potency that can be enhanced through C-2 derivatization. Procurement of this specific compound—rather than the less active 1,3-dihydroxy analog (IC₅₀ of 19.70 and 14.50 μg/mL, respectively)—ensures that initial screening campaigns begin from a scaffold with approximately 2.5- to 3-fold higher intrinsic activity, improving the probability of identifying potent lead candidates with fewer synthetic iterations [2].

Total Synthesis: Direct Precursor for Damnacanthal and Nordamnacanthal Production

In total synthesis workflows, 1,3-dimethoxyanthraquinone is the direct and essential precursor for generating 2-bromomethyl-1,3-dimethoxyanthraquinone (compound 5) via a one-step radical bromination with NBS/AIBN [1]. This bromomethyl intermediate then serves as the gateway to damnacanthal (1) and nordamnacanthal (2), as well as to derivatives exhibiting IC₅₀ values as low as 2 μM across five cancer cell lines [2]. No alternative 1,3-disubstituted anthraquinone scaffold (e.g., 1,3-dihydroxyanthraquinone) can enter this synthetic pathway without additional protection/deprotection chemistry, making 1,3-dimethoxyanthraquinone the irreplaceable procurement choice for any laboratory pursuing the Akhtar et al. synthetic route or related damnacanthal-type total synthesis [3].

Structure-Activity Relationship (SAR) Studies: Baseline Compound for Systematic C-2 Library Generation

The quantitative SAR data presented in the Akhtar et al. (2013) study establish 1,3-dimethoxyanthraquinone as the optimal baseline compound for systematic C-2 functionalization libraries. With an unsubstituted C-2 position, it allows modular introduction of bromomethyl, hydroxymethyl, formyl, and other functional groups, each yielding a distinct cytotoxicity profile (IC₅₀ ranging from 5.70 to 14.80 μg/mL across the series) [1]. The lower TPSA (52.60 Ų vs. 74.60 Ų for the dihydroxy analog) [2] further supports its selection for SAR programs where consistent membrane permeability is required across the derivative series. Procurement teams building anthraquinone libraries should standardize on 1,3-dimethoxyanthraquinone as the core scaffold to ensure intra-library comparability of biological readouts [3].

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